![molecular formula C21H18Cl2O B14456708 Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- CAS No. 70552-81-7](/img/structure/B14456708.png)
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- is a chemical compound with the molecular formula C21H18Cl2O It is a derivative of cycloheptanone, featuring two 4-chlorophenyl groups attached at the 2 and 7 positions of the cycloheptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- typically involves the condensation of cycloheptanone with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a double aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. This can lead to alterations in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 2,6-bis[(4-chlorophenyl)methylene]-: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctanone, 2,8-bis[(4-chlorophenyl)methylene]-: A similar compound with an eight-membered ring.
Uniqueness
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs
Propriétés
Numéro CAS |
70552-81-7 |
|---|---|
Formule moléculaire |
C21H18Cl2O |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H18Cl2O/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14H,1-4H2 |
Clé InChI |
UCSHRMNXAAOYQG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)

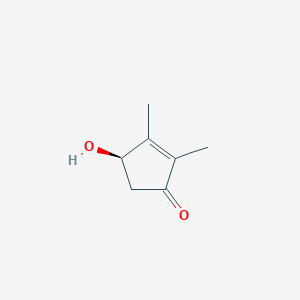

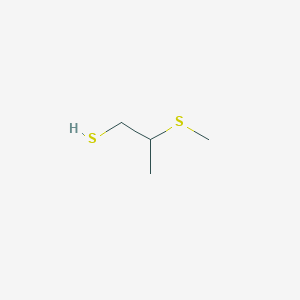
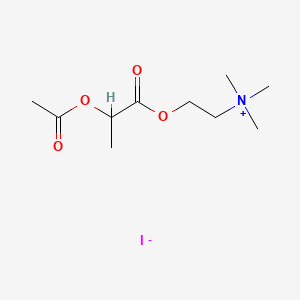
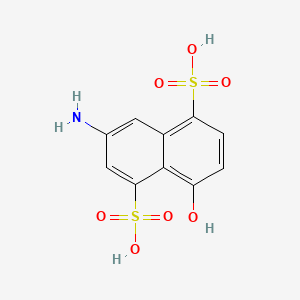
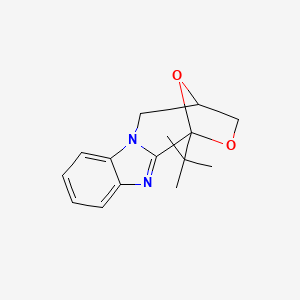
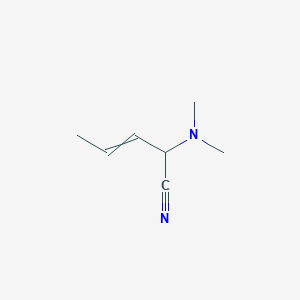
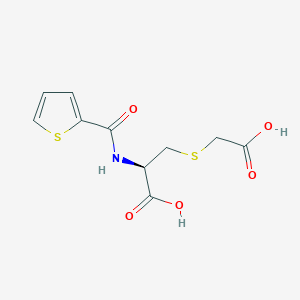



![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
